2-(3-Iodophenoxy)aniline

Description

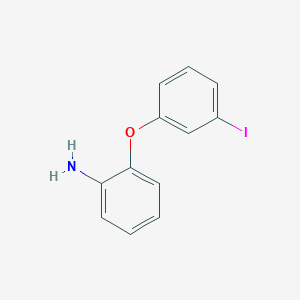

2-(3-Iodophenoxy)aniline (CAS: 1094235-82-1) is an aromatic amine derivative with the molecular formula C₁₂H₁₀INO and a molecular weight of 311.12 g/mol . Its IUPAC name is this compound, and it features an aniline group (NH₂) attached to a phenoxy ring substituted with an iodine atom at the meta-position (Figure 1). The compound is commercially available as an oil, stored at 4°C, though safety data remain unpublished .

Properties

IUPAC Name |

2-(3-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWQKEAWZATNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenoxy)aniline typically involves the following steps:

Nitration of Aniline: Aniline is nitrated using nitric acid to form nitroaniline.

Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.

Iodination: The phenoxy group is introduced via a nucleophilic substitution reaction, followed by iodination at the meta position using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by iodination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form deiodinated or deaminated products.

Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium azide or thiolates can be employed for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Deiodinated or deaminated products.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(3-Iodophenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy and aniline moieties can interact with hydrophobic and aromatic regions of the target molecules, modulating their activity and function.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Iodine Position: In this compound, iodine is on the phenoxy ring’s meta-position relative to the oxygen bridge. This contrasts with 2-Iodoaniline (iodine ortho to NH₂) and 4-Iodoaniline (iodine para to NH₂), which lack the phenoxy linker . The phenoxy group in this compound increases steric bulk and alters electronic conjugation compared to simpler iodoanilines.

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline enhances electrophilicity at the aniline ring, making it more reactive in coupling reactions than this compound .

Physicochemical Properties

- Solubility: While this compound is an oil, 2-Iodoaniline is a solid with high DMSO solubility, suggesting better suitability for solution-phase reactions .

- Thermal Stability: 4-Iodoaniline’s defined melting point (61–63°C) indicates higher crystallinity than the oily this compound.

Biological Activity

2-(3-Iodophenoxy)aniline, with the molecular formula C12H10INO, is an organic compound characterized by an aniline moiety linked to a phenoxy group, which features an iodine atom at the meta position. This compound is of interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The synthesis of this compound generally involves:

- Nitration of Aniline : Aniline undergoes nitration to form nitroaniline.

- Reduction : The nitro group is reduced to yield an amino group.

- Iodination : A nucleophilic substitution introduces the phenoxy group, followed by iodination at the meta position using iodine and an oxidizing agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound's binding affinity through halogen bonding, while the phenoxy and aniline groups allow for interactions with hydrophobic and aromatic regions of target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that compounds with similar structural features can act as antagonists for P2X3 receptors, which are implicated in pain sensation. The structure-activity relationship (SAR) studies suggest that halide substitutions can significantly influence antagonistic activities .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and signaling processes. This inhibition can modulate various biological pathways, which is crucial in drug development.

Case Studies

- P2X3 Receptor Antagonism : In a study focusing on pain models, derivatives similar to this compound were evaluated for their ability to inhibit P2X3 receptors. These studies highlighted the importance of halogen substitutions on the aniline moiety to enhance metabolic stability and selectivity towards P2X3 over P2X2/3 receptors .

- Cellular Effects : Research has indicated that benzoic acid derivatives can influence cellular functions in various ways. For instance, this compound's interaction with cellular transporters may affect its localization and accumulation within cells, impacting its biological efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Iodine Position | Biological Activity |

|---|---|---|

| This compound | Meta | Potential P2X3 receptor antagonist |

| 2-(4-Iodophenoxy)aniline | Para | Similar activity but different selectivity |

| 2-(3-Bromophenoxy)aniline | Meta | Reduced activity compared to iodine variant |

| 2-(3-Chlorophenoxy)aniline | Meta | Lower binding affinity than iodine variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.